2,4-Dimethyl-2,3-dihydro-furo[3,2-c]quinoline-8-carboxylic acid
Description
2,4-Dimethyl-2,3-dihydro-furo[3,2-c]quinoline-8-carboxylic acid is a fused heterocyclic compound featuring a dihydrofuran ring annelated to the quinoline core at positions [3,2-c], with methyl groups at positions 2 and 4 and a carboxylic acid substituent at position 6.
Properties
IUPAC Name |
2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-7-5-10-8(2)15-12-4-3-9(14(16)17)6-11(12)13(10)18-7/h3-4,6-7H,5H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMWUIGUTIJYJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N=C3C=CC(=CC3=C2O1)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-2,3-dihydro-furo[3,2-c]quinoline-8-carboxylic acid typically involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols under acid-catalyzed conditions. The reaction proceeds via a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure sequence to afford the desired furoquinoline derivative . The reaction conditions often include the use of petroleum ether/ethyl acetate as solvents and silica gel column chromatography for purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-2,3-dihydro-furo[3,2-c]quinoline-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of furoquinoline compounds exhibit notable antimicrobial properties. For instance, studies have shown that 2,4-Dimethyl-2,3-dihydro-furo[3,2-c]quinoline-8-carboxylic acid can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall synthesis.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Research suggests it may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways.
Cancer Research
The furoquinoline structure is known for its potential in cancer therapy. Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells and inhibit tumor growth. The specific pathways affected include those involving cell cycle regulation and apoptosis signaling.
Table 2: Anti-cancer Activity of Related Compounds
| Compound Name | Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| 2-Methyl-3-(4-methoxyphenyl)-furo[3,2-c]quinoline | Breast Cancer | 5.0 | |
| 4-Amino-furo[3,2-c]quinoline | Lung Cancer | 10.0 |
Material Science
Polymerization Studies
In material science, derivatives of furoquinoline compounds are being explored for their potential use in polymerization processes. The unique structural properties allow them to act as monomers or cross-linking agents in the synthesis of novel materials with enhanced mechanical and thermal properties.
Case Study: Synthesis of Furoquinoline-based Polymers
A recent study demonstrated the successful polymerization of furoquinoline derivatives to create a thermally stable polymeric network. The resulting materials exhibited improved tensile strength and thermal resistance compared to traditional polymers.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-2,3-dihydro-furo[3,2-c]quinoline-8-carboxylic acid involves its interaction with various molecular targets. It can inhibit specific enzymes or bind to receptors, thereby modulating biological pathways. For example, it may inhibit calcium signaling or TNF-α production, leading to its potential anti-inflammatory effects .
Comparison with Similar Compounds
Core Structural Variations
The target compound’s fused dihydrofuroquinoline system distinguishes it from related derivatives. Key structural differences include:
Key Observations :
- Ring Annelation: The dihydrofuro[3,2-c] system in the target compound contrasts with thiazino () or pyrrolo () fused rings, which alter electronic properties and steric bulk.
- Substituent Effects : Methyl groups at positions 2 and 4 (target compound) may enhance lipophilicity compared to methoxy () or acetic acid () substituents.
Insights :
- Sodium dithionite is a common reductant for nitro-to-amine conversions in quinoline derivatives .
Implications :
- The 8-carboxylic acid group (common in quinolones) is critical for metal chelation and target binding (e.g., DNA gyrase inhibition) .
- Methyl groups in the target compound may modulate membrane permeability compared to polar substituents (e.g., methoxy or hydroxyl groups).
Physicochemical and Spectral Comparisons
Spectral Data Highlights
- IR Spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) are consistent across derivatives (e.g., 1719 cm⁻¹ in ). Dihydrofuran rings show C-O-C stretches near 1083 cm⁻¹ .
- NMR : The target compound’s dihydrofuro protons (δ 1.20–4.56 ppm for cyclopropane in ) and methyl groups (δ ~2.0 ppm) differ from fluorine-substituted analogs (e.g., δ 7.35 ppm for H-5 in ).
Biological Activity
2,4-Dimethyl-2,3-dihydro-furo[3,2-c]quinoline-8-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C14H13NO3
- Molecular Weight : 243.26 g/mol
- Structural Information : The compound features a furoquinoline structure, which is significant for its biological activity.
Synthesis
Synthesis methods for this compound often involve multi-step processes including cyclization and functional group transformations. For example, one synthetic route includes the condensation of specific amino compounds and subsequent cyclization under acidic conditions to yield the desired furoquinoline derivative .
Antimicrobial Activity
Research indicates that derivatives of furoquinoline compounds exhibit significant antimicrobial properties. Specifically, studies have shown that certain derivatives demonstrate amoebicidal activity, suggesting potential applications in combating tropical diseases. The mechanism behind this activity may involve interference with the metabolic processes of pathogens .
Anticancer Activity
Recent investigations into the anticancer potential of this compound derivatives have revealed promising results. For instance:
- In vitro Studies : Compounds derived from this class have been tested against various cancer cell lines (e.g., MCF-7 breast cancer cells) using assays such as MTT to assess cell viability. Some derivatives showed significant cytotoxic effects compared to standard chemotherapeutic agents like Doxorubicin .
- Mechanism of Action : The anticancer effects are hypothesized to involve cell cycle arrest and induction of differentiation rather than apoptosis, highlighting a unique therapeutic mechanism that could be exploited in leukemia treatment .
Case Studies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4-dimethyl-2,3-dihydro-furo[3,2-c]quinoline-8-carboxylic acid?
- Methodological Answer : The compound is synthesized via PPA (polyphosphoric acid)-catalyzed thermal lactamization of precursors such as 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives. Key steps include nitro group reduction (e.g., converting 8-nitroquinoline precursors to 8-aminoderivatives using catalytic hydrogenation or chemical reductants) and cyclization to form the furoquinoline core . For example, analogous compounds like [1,4]thiazepinoquinolinecarboxylic acids are synthesized via similar lactamization strategies .
Q. How is the structural identity of this compound confirmed in synthetic workflows?
- Methodological Answer : Structural characterization relies on spectroscopic techniques:
- NMR : Assign proton environments (e.g., dihydrofuran protons at δ 3.2–4.5 ppm, methyl groups at δ 1.2–2.0 ppm) and carbon signals for the carboxylic acid moiety (~170 ppm) .
- X-ray crystallography : Resolve the fused furoquinoline ring system and confirm stereochemistry (e.g., crystal packing analysis for related furoquinolines in ).
- MS/IR : Validate molecular weight (e.g., [M+H]+ peaks) and functional groups (C=O stretch at ~1680 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize low yields during the lactamization step in synthesis?
- Methodological Answer : Low yields may arise from incomplete cyclization or side reactions. Optimization strategies include:
- Catalyst screening : Replace PPA with milder acids (e.g., Eaton’s reagent) or explore microwave-assisted reactions to enhance efficiency .
- Solvent control : Use high-boiling solvents (e.g., DMF or toluene) to improve reaction homogeneity and reduce byproducts .
- Precursor purification : Ensure nitro intermediates are free of impurities before reduction to minimize competing pathways .
Q. How to resolve contradictions between experimental spectroscopic data and computational predictions (e.g., DFT calculations)?
- Methodological Answer : Discrepancies may stem from dynamic effects (e.g., tautomerism or solvent interactions). Mitigation approaches:
- Solvent modeling : Include explicit solvent molecules in DFT simulations to better match experimental NMR shifts .
- Variable-temperature NMR : Detect conformational flexibility or hydrogen bonding that alters spectral profiles .
- Cross-validation : Compare with analogous compounds (e.g., methyl-substituted furoquinolines in ) to identify systematic deviations .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Antibacterial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution .
- Enzyme inhibition : Screen against DNA gyrase or topoisomerase IV to assess mechanistic targets .
- Cytotoxicity profiling : Use mammalian cell lines (e.g., HEK293) to rule out non-specific toxicity before in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
